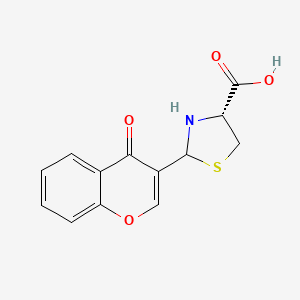![molecular formula C16H11ClN4O7 B11099287 (2E)-4-(4-chlorophenyl)-2-[(2,4-dinitrophenyl)hydrazono]-4-oxobutanoic acid](/img/structure/B11099287.png)
(2E)-4-(4-chlorophenyl)-2-[(2,4-dinitrophenyl)hydrazono]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4-OXOBUTANOIC ACID is a complex organic compound characterized by the presence of chlorophenyl and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4-OXOBUTANOIC ACID typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the hydrazone: This step involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate ketone or aldehyde to form the hydrazone intermediate.
Coupling with chlorophenyl derivative: The hydrazone intermediate is then coupled with a chlorophenyl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4-OXOBUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Inducing oxidative stress: Leading to cellular damage or apoptosis in certain cell types.
Inhibiting specific proteins: Affecting cellular processes such as proliferation, differentiation, or survival.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)acetophenone: Shares the chlorophenyl group but differs in the overall structure and functional groups.
4-Chlorothiophenol: Contains the chlorophenyl group but has a thiol functional group instead of the hydrazone and oxobutanoic acid moieties.
Uniqueness
4-(4-CHLOROPHENYL)-2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4-OXOBUTANOIC ACID is unique due to its combination of chlorophenyl and dinitrophenyl groups, along with the hydrazone and oxobutanoic acid functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H11ClN4O7 |
|---|---|
Molecular Weight |
406.73 g/mol |
IUPAC Name |
(2E)-4-(4-chlorophenyl)-2-[(2,4-dinitrophenyl)hydrazinylidene]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H11ClN4O7/c17-10-3-1-9(2-4-10)15(22)8-13(16(23)24)19-18-12-6-5-11(20(25)26)7-14(12)21(27)28/h1-7,18H,8H2,(H,23,24)/b19-13+ |
InChI Key |
QXLXMMFVSQRUMS-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


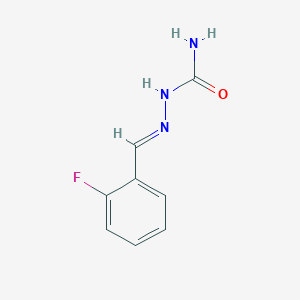
![5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11099210.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B11099214.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11099218.png)
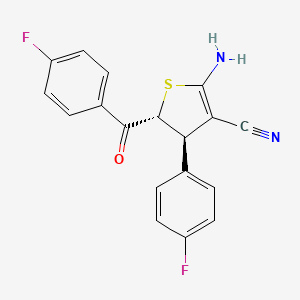

![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate](/img/structure/B11099233.png)


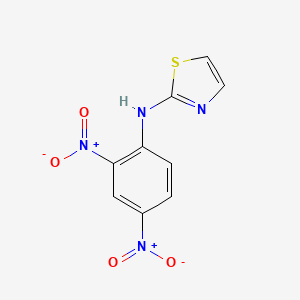
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11099268.png)
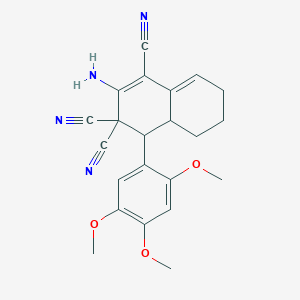
![(4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11099276.png)
